molecular formula C4H6O2 B1328778 Ethanone, 1-oxiranyl- CAS No. 4401-11-0

Ethanone, 1-oxiranyl-

Cat. No. B1328778
CAS RN: 4401-11-0
M. Wt: 86.09 g/mol
InChI Key: YBWJKTAELMMCHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethanone derivatives is a common theme in the provided papers. For instance, paper reports the synthesis of 1-aryl-2-aryl(3-pyridyl)ethanones and their corresponding ketoximes. Similarly, paper describes the synthesis of novel ethanone oxime ester derivatives, and paper details the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime. Paper discusses the diastereoselective synthesis of (Z)-1-[3-aryl-2-(phenylsulfanyl)-2-oxiranyl]-1-ethanones, which is the closest to Ethanone, 1-oxiranyl-, indicating that such compounds can be synthesized from reactions involving butenones and hydrogen peroxide.

Molecular Structure Analysis

The molecular structure of ethanone derivatives is often characterized using techniques such as NMR, UV-Vis spectroscopy, and X-ray crystallography. Paper uses X-ray diffraction to reveal hydrogen bonding networks in the crystal structure of synthesized oximes. Paper goes further by using DFT calculations and Hirshfeld surface analysis to understand the molecular geometry and noncovalent interactions of the synthesized compound.

Chemical Reactions Analysis

The reactivity of ethanone derivatives is explored in several papers. Paper discusses the use of ethanone oxime complexes in catalytic oxidation reactions with hydrogen peroxide as a terminal oxidant. Paper describes an iron-catalyzed intramolecular C(sp(2))-N cyclization of ethanone oximes, which is a type of reaction that could potentially be applicable to Ethanone, 1-oxiranyl- derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethanone derivatives are influenced by their molecular structure. Paper examines the polymorphism and phase transition in a specific ethanone derivative, providing insights into the stability and behavior of such compounds under different conditions. The antibacterial activity of ethanone oxime ester derivatives is reported in paper , indicating that these compounds can have significant biological properties.

Scientific Research Applications

Application 1: Synthesis of Hydrazine Derivatives

  • Summary of the Application: Ethanone, 1-oxiranyl- is used in the synthesis of a class of hydrazine derivatives . These derivatives are anticipated to show biological activities .
  • Methods of Application or Experimental Procedures: The synthesis process involves the isoquinoline-catalyzed addition of 2-bromo-1-aryl-1-ethanone to dialkyl azodicarboxylate . This results in the formation of trialkyl 2-[(1E)-N-(alkoxycarbonyl)-2-aryl-2-oxoethanehydrazonoyl]hydrazine-1,1,2-tricarboxylate .
  • Results or Outcomes: The described method provides convenient access to compounds which are anticipated to show biological activities . The salient features of this process include operational simplicity, good yields, and easily accessible starting materials .

Application 2: Synthesis of Polycyclic Ether Marine Natural Products

  • Summary of the Application: Ethanone, 1-oxiranyl- is used in the development of new synthetic methods for the synthesis of polycyclic ether marine natural products .
  • Methods of Application or Experimental Procedures: The reactions of sulfonyl-stabilized oxiranyl anions are employed to construct fused polyether ring systems, along with 6-trans endocyclization and ring expansion reactions . Total syntheses of polycyclic ether marine toxins, such as hemibrevetoxin B, gambierol, and gymnocin-A, were achieved based on the oxiranyl anion strategy developed .
  • Results or Outcomes: The described method provides convenient access to compounds which are anticipated to show biological activities . The salient features of this process include operational simplicity, good yields, and easily accessible starting materials .

Application 3: Biocontrol of Phytopathogenic Fungi

  • Summary of the Application: Ethanone, 1-oxiranyl- is found in the volatile organic compounds (VOCs) produced by certain rhizobacteria, and these VOCs have been shown to have biocontrol potential against the fungus Macrophomina phaseolina .
  • Methods of Application or Experimental Procedures: Rhizobacteria produce microbial volatile organic compounds (mVOCs) that can be utilized as biocontrol components against phytopathogenic fungi . Major antifungal mVOCs such as Benzene, 1, 3-diethyl- and Benzene, 1, 4-diethyl followed by naphthalene, m-ethylacetophenone and ethanone, 1- (4-ethylphenyl) were produced by these strains .
  • Results or Outcomes: The severity of root rot caused by M. phaseolina was reduced by 72.74% in potted cotton plants inoculated with a certain strain of rhizobacteria . This provides new insight into cotton rhizobacteria and their antifungal mVOCs as an eco-compatible strategy for cotton root rot management .

Application 4: Synthesis of Bioactive Polycyclic Ether Marine Natural Products

  • Summary of the Application: Ethanone, 1-oxiranyl- is used in the development of new synthetic methods for the synthesis of bioactive polycyclic ether marine natural products .
  • Methods of Application or Experimental Procedures: The reactions of sulfonyl-stabilized oxiranyl anions were employed to construct fused polyether ring systems, along with 6-trans endocyclization and ring expansion reactions . Total syntheses of bioactive polycyclic ether marine toxins, such as hemibrevetoxin B, gambierol, and gymnocin-A, were achieved based on the oxiranyl anion strategy developed .
  • Results or Outcomes: The described method provides convenient access to compounds which are anticipated to show biological activities . The salient features of this process include operational simplicity, good yields, and easily accessible starting materials .

Application 5: Production of Microbial Volatile Organic Compounds (mVOCs)

  • Summary of the Application: Ethanone, 1-oxiranyl- is found in the volatile organic compounds (VOCs) produced by certain rhizobacteria, and these VOCs have been shown to have biocontrol potential against several phytopathogens .
  • Methods of Application or Experimental Procedures: Rhizobacteria produce microbial volatile organic compounds (mVOCs) that can be utilized as biocontrol components against phytopathogenic fungi . Major antifungal mVOCs such as Benzene, 1, 3-diethyl- and Benzene, 1, 4-diethyl followed by naphthalene, m-ethylacetophenone and ethanone, 1- (4-ethylphenyl) were produced by these strains . 4

Safety And Hazards

Ethanone, 1-oxiranyl- is associated with several hazard statements including H226, H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as being flammable, harmful if swallowed, harmful in contact with skin, causing skin irritation, causing serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

1-(oxiran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3(5)4-2-6-4/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWJKTAELMMCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-oxiranyl-

CAS RN

4401-11-0
Record name Ethanone, 1-oxiranyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-oxiranyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
X Ming, F Xu, Y Jiang, P Zong, B Wang, J Li… - Journal of Cleaner …, 2020 - Elsevier
Thermal degradation of food waste has attracted widespread interest in recent years. The presented investigation focused on the thermal decomposition behavior, volatile release …
Number of citations: 105 www.sciencedirect.com
EAK Rafedzi, I Bharudin, S Kamaruddin, F Diba… - 2023 - researchgate.net
Plants are known to release various volatile compounds under stress conditions. When inoculated on crops, plant-growth promoting Rhizobacteria (PGPR) produces volatile organic …
Number of citations: 0 www.researchgate.net
CL Welsh - 2013 - core.ac.uk
Second generation biofuels are fuels that are produced from lignocellulosic biomass, or non-edible plant matter. The ability to utilize such fuels could potentially reduce society’s …
Number of citations: 2 core.ac.uk
EE Atallah - 2018 - scholarworks.aub.edu.lb
Hydrothermal carbonization (HTC) is an emerging technique for wastewater treatment. It uses water at moderate temperatures (180-250℃) and autogenous pressures (35-55 bar) to …
Number of citations: 0 scholarworks.aub.edu.lb
X Bai, J Li, C Jia, J Shao, Q Yang, Y Chen, H Yang… - Fuel, 2019 - Elsevier
In this study, a new-type of Na/Fe solid acid catalyst was synthesized to achieve efficient conversion of cellulose into furfural. The influence of Na/Fe mass ratios (0.05–2%), pyrolysis …
Number of citations: 46 www.sciencedirect.com
K Mainali, M Garcia-Perez - Journal of Analytical and Applied Pyrolysis, 2023 - Elsevier
N-doped carbons are widely studied due to their unique catalytic and adsorptive properties. However, the mechanism by which N from biological sources is integrated into …
Number of citations: 7 www.sciencedirect.com
MA Sukiran, WMAW Daud, F Abnisa, AB Nasrin… - Energy, 2021 - Elsevier
Empty fruit bunches (EFB), after fruits-bunches separation, are highly potential as an energy source. However, due to some inherited inferior fuel properties such as bulk density, …
Number of citations: 13 www.sciencedirect.com
AA Kim, GT Djuraeva, PV Zinovev, II Sadikov… - … of radioanalytical and …, 2007 - Springer
The method of labeling by thermally activated tritium of technical mixture of PCB congeners (Sovol) has been developed. Influence of labeling procedure on mixture of PCB congeners …
Number of citations: 1 link.springer.com
Q Zhou, Z Liu, TY Wu, L Zhang - Renewable and Sustainable Energy …, 2023 - Elsevier
Furfural, a promising platform biochemical, plays an important role in the seamless transition of the current fossil fuel-centric economy to a carbon-neutral future. This paper reviews the …
Number of citations: 5 www.sciencedirect.com
S Kaya - 2017 - Bursa Teknik Üniversitesi
Number of citations: 0

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